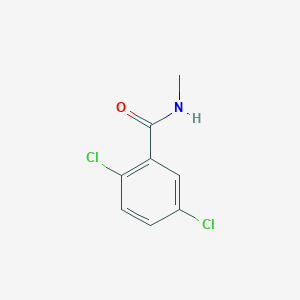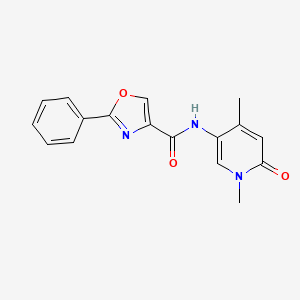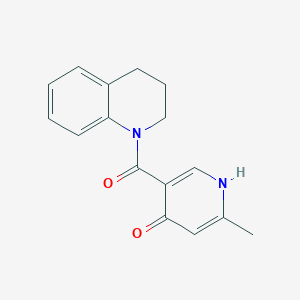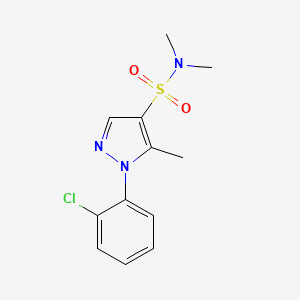
2,5-dichloro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-methylbenzamide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of benzamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and a methyl group is attached to the nitrogen atom of the amide group. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-methylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The carbonyl group of the amide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group attached to the nitrogen can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 2,5-dihydroxy-N-methylbenzamide or 2,5-diamino-N-methylbenzamide.
Reduction: Formation of 2,5-dichloro-N-methylbenzylamine.
Oxidation: Formation of 2,5-dichloro-N-methylbenzoic acid.
Applications De Recherche Scientifique
2,5-Dichloro-N-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the development of biochemical assays and as a reference compound in analytical studies.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-N-methylbenzamide: Similar structure but with chlorine atoms at the 2nd and 4th positions.
3,5-Dichloro-N-methylbenzamide: Chlorine atoms at the 3rd and 5th positions.
2,5-Dichloro-N-ethylbenzamide: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2,5-Dichloro-N-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interaction with biological targets. The presence of chlorine atoms at the 2nd and 5th positions can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2,5-dichloro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPYJMKJCAFHIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-1,1-dioxo-N-[(2,4,6-trimethylphenyl)methyl]thian-4-amine](/img/structure/B7651098.png)

![N-[3-(4-ethyl-1,2,4-triazol-3-yl)phenyl]-5-fluoro-2-methylbenzamide](/img/structure/B7651128.png)
![(5-Methylpyrazin-2-yl)-(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7651132.png)
![1-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7651140.png)
![N-[2-(dimethylamino)pyridin-3-yl]-2-(2,4-dimethylphenyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B7651153.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1-(4-methoxyphenyl)-N-methylpyrazole-3-carboxamide](/img/structure/B7651159.png)


![5-chloro-4-(1-thia-4-azaspiro[5.5]undecan-4-yl)-1H-pyridazin-6-one](/img/structure/B7651182.png)
![2-hydroxy-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B7651187.png)


![1-[(1S,2S)-2-methoxycyclohexyl]-3-(pyridin-2-ylmethyl)urea](/img/structure/B7651199.png)
